molecular formula C9H10ClNO2S B11817555 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine 1,1-dioxide

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine 1,1-dioxide

Cat. No.: B11817555
M. Wt: 231.70 g/mol
InChI Key: OVDVTDCGDAXRMA-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine 1,1-dioxide is a seven-membered heterocyclic compound featuring a benzothiazepine core with a chlorine substituent at the 8-position and a sulfone (1,1-dioxide) functional group. This structure combines a fused benzene ring with a thiazepine ring (containing sulfur and nitrogen) in a partially saturated system. These analogs exhibit diverse biological activities, including AMPA receptor modulation, anti-HIV effects, and mitochondrial targeting .

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide

InChI

InChI=1S/C9H10ClNO2S/c10-7-2-3-8-9(6-7)14(12,13)5-1-4-11-8/h2-3,6,11H,1,4-5H2

InChI Key

OVDVTDCGDAXRMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)S(=O)(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can help in the treatment of cardiovascular diseases. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity Key References
8-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine 1,1-dioxide (Target) Benzothiazepine 8-Cl, 1,1-dioxide Not explicitly reported (inferred) N/A
IDRA21 (±7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) Benzothiadiazine 7-Cl, 3-methyl, 1,1-dioxide AMPA receptor modulation, cognitive enhancement
8-Chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine 1,1-dioxide Benzothiadiazine (pyrrolo-fused) 8-Cl, 3,6-dimethyl, 1,1-dioxide AMPA receptor modulation, configurational stability
N-Nitroso-2,3,4,5-tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine Benzothiazepine N-nitroso, 2,2,4-trimethyl Mitochondrial activity, anticancer potential
8-Chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide Benzothiadiazepine 8-Cl, 3-methyl, ketone, 1,1-dioxide Anti-HIV-1 activity
Key Observations:
  • Core Structure : The target compound’s benzothiazepine core differs from benzothiadiazines (six-membered ring with two nitrogens) and benzothiadiazepines (seven-membered ring with two nitrogens and one sulfur). These structural variations influence binding to biological targets, such as AMPA receptors or viral enzymes .
  • The 1,1-dioxide group enhances polarity, impacting blood-brain barrier (BBB) penetration and metabolic stability .
AMPA Receptor Modulation

Benzothiadiazine derivatives like IDRA21 and pyrrolo-fused analogs act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing cognitive function by inhibiting receptor desensitization. Computational docking studies reveal that these compounds bind to the dimer interface of GluA2 subunits, stabilizing the active receptor conformation .

Anti-HIV Activity

Benzothiadiazepine derivatives, such as 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, inhibit HIV-1 at low micromolar concentrations. The 1,1-dioxide group and chloro substituent are critical for interacting with viral enzymes, though the benzothiazepine analog’s activity remains unexplored .

Mitochondrial and Anticancer Activity

N-Nitroso benzothiazepines exhibit mitochondrial targeting and anticancer properties, as demonstrated by QSAR studies. The nitroso group and methyl substituents enhance lipophilicity, promoting mitochondrial membrane interaction . The target compound lacks these groups, suggesting divergent biological pathways.

Physicochemical and Pharmacokinetic Properties

Property Target Compound IDRA21 Anti-HIV Benzothiadiazepine
Molecular Weight ~283.7 g/mol (estimated) 260.7 g/mol ~320 g/mol (estimated)
LogP (Lipophilicity) Moderate (1,1-dioxide) Low (1,1-dioxide) Moderate (ketone, 1,1-dioxide)
BBB Penetration Unlikely (polar sulfone) High (methyl group) Unlikely
Metabolic Stability High (sulfone group) Moderate High
  • BBB Penetration : IDRA21’s methyl group enhances lipophilicity, enabling BBB crossing, whereas the target compound’s polar sulfone group may limit CNS uptake .
  • Metabolic Stability : The 1,1-dioxide group in all compounds resists oxidative metabolism, improving half-life .

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